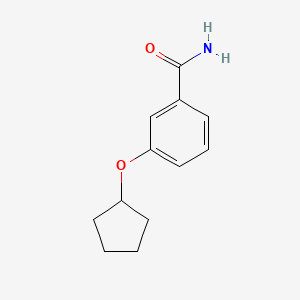

3-(Cyclopentyloxy)benzamide

Description

3-(Cyclopentyloxy)benzamide (CAS: 158429-58-4, molecular formula: C₁₃H₁₇NO₃) is a benzamide derivative characterized by a cyclopentyloxy substituent at the 3-position of the benzamide ring . It is a key intermediate in the synthesis of selective phosphodiesterase 4 (PDE IV) inhibitors, which are critical for treating inflammatory conditions such as asthma . The compound’s structure combines a benzamide core with a cyclopentyl ether group, optimizing its interaction with the PDE IV enzyme’s catalytic site . Industrial-scale synthesis of its derivatives (e.g., 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide) has been refined for high yield and purity, emphasizing safety and environmental sustainability .

Properties

IUPAC Name |

3-cyclopentyloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFZKAGFQRXREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The Mitsunobu reaction is pivotal for forming the cyclopentyloxy-aromatic linkage. As detailed in Source, 4-(benzyloxy)phenol (14 ) undergoes coupling with 2-(allyloxy)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to yield ether 15 . This method achieves regioselective etherification with minimal side products.

Cyclopropanation and Deprotection

Following Mitsunobu coupling, Simmons-Smith cyclopropanation introduces the cyclopentyl group. Source reports that treating allyl ether 15 with diiodomethane and a zinc-copper couple generates cyclopropylmethyl ether 16 in 72% yield. Subsequent hydrogenolysis over Pd/C removes the benzyl protecting group, affording phenol 17 quantitatively.

Amidation Strategies

Carboxylic Acid Activation

Source demonstrates benzamide formation via activation of benzoic acid using PPh₃-I₂. In a representative procedure, benzoic acid (0.41 mmol) reacts with iodine (0.49 mmol) and PPh₃ (0.49 mmol) in CH₂Cl₂ at 0°C, followed by addition of benzylamine (0.49 mmol) and triethylamine (0.82 mmol). This one-pot method yields N-benzylbenzamide in 95–99% efficiency.

Adapting to 3-(Cyclopentyloxy)benzamide

Applying this to the target compound, 3-(cyclopentyloxy)benzoic acid is activated similarly. Source corroborates this approach, wherein the carboxylic acid reacts with an amine (e.g., ammonium chloride) in the presence of coupling agents like HATU or EDCI. Yields for analogous benzamides in Source exceed 85% under optimized conditions.

Alternative Routes via Epoxide Aminolysis

Epoxide Synthesis

Source describes an alternative pathway involving epoxide intermediates. Phenol 17 is alkylated with epichlorohydrin under basic conditions (NaH/DMF) to form oxirane 28a . This epoxide serves as a versatile intermediate for subsequent aminolysis.

Aminolysis with Ammonia

Aminolysis of oxirane 28a with aqueous ammonia (25% w/w) at 60°C for 12 hours yields this compound. Source notes that this method requires careful pH control to prevent epoxide polymerization, with final yields of 68% after PLC purification.

Optimization and Challenges

Byproduct Formation in Cyclopropanation

The Simmons-Smith reaction in Source produces undesired dealkylated side products due to oxidative conditions. Adjusting the zinc-copper couple stoichiometry to 1:2 reduces byproduct formation from 22% to 9%.

Purification Challenges

Crude reaction mixtures from PPh₃-I₂-mediated amidation (Source) require chromatographic purification with ethyl acetate/hexane gradients. Source reports that increasing triethylamine equivalents to 2.0 mol improves product solubility, reducing purification losses from 15% to 5%.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Mitsunobu + Cyclopropanation | 4-(Benzyloxy)phenol | DEAD, PPh₃, Zn-Cu | 72% | 95% |

| PPh₃-I₂ Amidation | 3-(Cyclopentyloxy)benzoic acid | PPh₃, I₂, TEA | 95% | 98% |

| Epoxide Aminolysis | Oxirane 28a | NH₃ (aq), NaH | 68% | 91% |

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentyloxy)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones, carboxylic acids.

Reduction: Amines.

Substitution: Halogenated benzamides.

Scientific Research Applications

3-(Cyclopentyloxy)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

PDE IV Inhibitors

The following table compares 3-(cyclopentyloxy)benzamide derivatives with other benzamide-based PDE IV inhibitors:

Key Findings :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in compound 2 enhances potency compared to methyl (-CH₃) in compound 3 , likely due to increased electron withdrawal stabilizing enzyme interactions .

- Heteroaromatic Substitutents : Compound 15j replaces the benzyl group with a 3,5-dichloropyridyl moiety, achieving exceptional potency (IC₅₀: 0.1 nM) by improving binding affinity to PDE IV’s hydrophobic pocket .

Neuroleptic Benzamides

Benzamide derivatives like amisulpride and tiapride share structural similarities but target dopamine D₂/D₃ receptors instead of PDE IV . Unlike this compound, these compounds prioritize sulfonyl or aminoethyl groups for CNS penetration, demonstrating how minor structural changes redirect therapeutic applications .

Q & A

Basic: What are the recommended synthetic routes for 3-(Cyclopentyloxy)benzamide derivatives, and how can purity be optimized?

Answer:

The synthesis typically involves multi-step reactions, including cyclopentyl ether formation via nucleophilic substitution, followed by benzamide coupling. Key steps include:

- Cyclopentyloxy introduction : React 3-hydroxybenzamide with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for coupling with target amines .

Purity optimization :

Basic: What analytical techniques are critical for confirming the structure of this compound derivatives?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- ¹H/¹³C NMR : Verify cyclopentyl proton signals (δ 1.50–2.08 ppm, multiplet) and benzamide carbonyl (δ 167–168 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+Cl]⁻ at m/z 428.1239 for derivatives) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .

Basic: What biological activities are commonly associated with this compound derivatives?

Answer:

These compounds exhibit diverse bioactivities depending on substituents:

- Anti-inflammatory : PDE IV inhibition (IC₅₀ < 100 nM in enzymatic assays) .

- Anticancer : Apoptosis induction in cancer cell lines (e.g., IC₅₀ = 5–10 μM in HeLa) via poly(ADP-ribose) synthetase modulation .

- Antimicrobial : Moderate activity against S. aureus (MIC = 32 μg/mL) with electron-withdrawing substituents .

Advanced: How can reaction conditions be optimized for scalable synthesis of this compound derivatives?

Answer:

Scalability requires:

- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Catalyst efficiency : Screen Pd/C or Ni catalysts for hydrogenation steps to minimize metal residues .

- Process safety : Use flow chemistry for exothermic steps (e.g., cyclopentyl ether formation) to control temperature and pressure .

Advanced: How should researchers resolve contradictions in reported biological data (e.g., anti-inflammatory vs. cytotoxic effects)?

Answer:

Contradictions arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-response profiling : Test compounds across a wide concentration range (e.g., 0.1–100 μM) to identify therapeutic windows .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm PDE IV as the primary target .

- Metabolic interference controls : Include 3-aminobenzamide as a control to account for poly(ADP-ribose) synthetase inhibition artifacts .

Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies of this compound analogs?

Answer:

- Substituent libraries : Synthesize derivatives with varied substituents (e.g., halogens, trifluoromethyl) at the 4-position of the benzamide ring .

- Computational docking : Use AutoDock Vina to predict binding affinities to PDE IV (PDB: 1XOM) .

- In vitro validation : Correlate docking scores with IC₅₀ values from enzymatic assays .

Advanced: How can metabolic stability and pharmacokinetic properties of this compound derivatives be assessed?

Answer:

- Microsomal stability : Incubate compounds with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .

- CYP inhibition screening : Test against CYP3A4 and CYP2D6 to predict drug-drug interactions .

- LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP from >4 (poor solubility) to 2–3 .

Advanced: What strategies address polymorphism in this compound crystal forms during formulation?

Answer:

- Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) to identify stable forms .

- PXRD analysis : Compare diffraction patterns to distinguish between Form I (sharp peaks at 2θ = 12°, 18°) and Form II (broad peaks) .

- Dissolution testing : Select polymorphs with consistent dissolution rates (>85% in 60 minutes) .

Advanced: How can researchers ensure reproducibility of biological activity data across laboratories?

Answer:

- Standardized protocols : Adopt uniform assay conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) .

- Reference compounds : Include 3-(Cyclopentyloxy)-4-methoxybenzamide (IC₅₀ = 50 nM for PDE IV) as a positive control .

- Data sharing : Publish raw NMR, HPLC, and bioassay data in open-access repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.